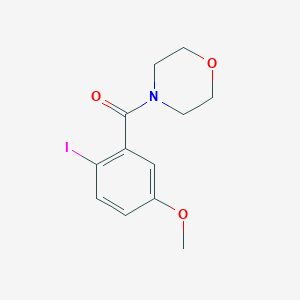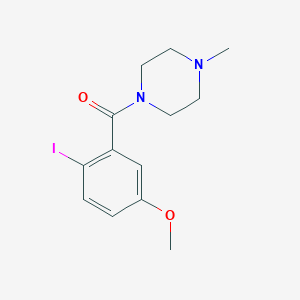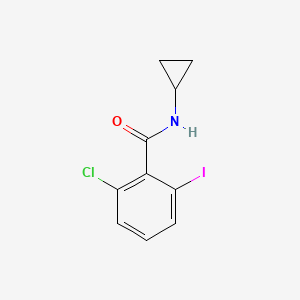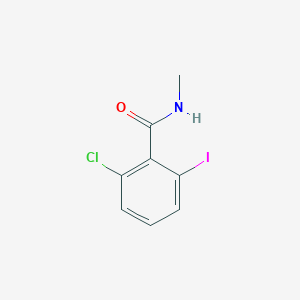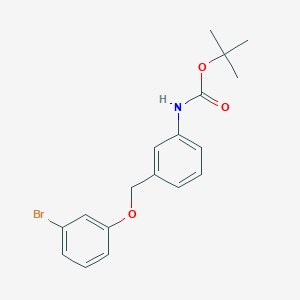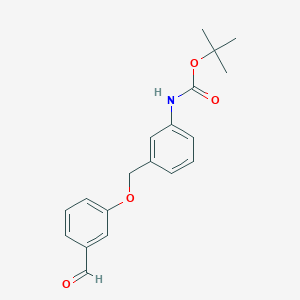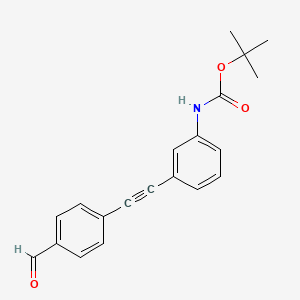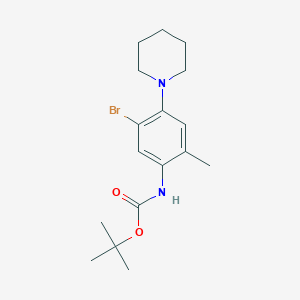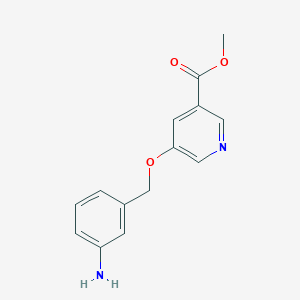
Methyl 5-((3-Aminobenzyl)oxy)nicotinate
Overview
Description
Methyl 5-((3-Aminobenzyl)oxy)nicotinate is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nicotinamide N-methyltransferase Studies : This compound is utilized in the study of nicotinamide N-methyltransferase (NNMT) and amine N-methyltransferase (ANMT) in rat liver and kidney (Sano, Endo, & Takitani, 1992).
Methyl-Accepting Chemotaxis Proteins Research : It is used for identifying the amino acid residue modified in Bacillus subtilis methyl-accepting chemotaxis proteins (Ahlgren & Ordal, 1983).
Study in Rabbit Liver and Human Urine : It plays a role in oxidizing nicotinamide chloride in rabbit liver and human urine (Holman & Wiegand, 1948).
Impact on Glucose Utilization and Energy Generation : This compound interferes with the mitogen-stimulated increase in NAD levels and can produce alterations in pathways of glucose utilization and energy generation (Berger et al., 1987).
Neuronal Nicotinic Acetylcholine Receptors : It potentiates agonist responses of neuronal nicotinic acetylcholine receptors, suggesting cross-talk between neuroreceptors and synapses in the central nervous system (Schrattenholz et al., 1996).
P2Y12 Receptor Antagonism : Methyl 5-((3-Aminobenzyl)oxy)nicotinate is an antagonist of the P2Y12 receptor, important in antiplatelet therapies (Bach et al., 2013).
Parkinson's Disease Therapy : It is a potential SIRT2 inhibitor for Parkinson's disease therapy (Ai et al., 2016).
Antinociceptive Activity : Exhibits effective peripheral and central antinociceptive activity in models of pain in mice (Erharuyi et al., 2015).
Metabolite of Nicotinic Acid : Identified as a new metabolite of nicotinic acid, oxidized in the liver and urine of human subjects (Dean & Holman, 1949).
Schizophrenia Diagnosis : May contribute to the diagnosis of schizophrenia by detecting reduced membrane arachidonic acid levels (Ward et al., 1998).
properties
IUPAC Name |
methyl 5-[(3-aminophenyl)methoxy]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)11-6-13(8-16-7-11)19-9-10-3-2-4-12(15)5-10/h2-8H,9,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSJJKYASGZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



